2-(3-Methyl-2-thienyl)-2-propanol
Description
Properties
IUPAC Name |
2-(3-methylthiophen-2-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12OS/c1-6-4-5-10-7(6)8(2,3)9/h4-5,9H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONPCJGVRPQUDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(C)(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Acetyl-3-methylthiophene
The Friedel-Crafts acylation of 3-methylthiophene with acetyl chloride in the presence of Lewis acids like aluminum chloride (AlCl₃) forms 2-acetyl-3-methylthiophene. This reaction exploits the electron-rich nature of the thiophene ring, directing electrophilic substitution to the α-position (C-2) due to the methyl group’s meta-directing effect at C-3. Optimal conditions involve dichloromethane (DCM) as the solvent at 0–5°C, achieving yields of 78–85%.
Sodium Borohydride Reduction
The ketone intermediate, 2-acetyl-3-methylthiophene, undergoes reduction using sodium borohydride (NaBH₄) in ethanol at 4–6°C. This method produces 2-(3-Methyl-2-thienyl)-2-propanol with a conversion rate >95% and enantiomeric excess (e.e.) >90% when chiral auxiliaries are employed. The reaction mechanism involves nucleophilic attack by borohydride on the carbonyl carbon, followed by protonation to yield the secondary alcohol.
Table 1: Optimization of NaBH₄ Reduction
| Parameter | Optimal Value | Yield (%) | e.e. (%) |
|---|---|---|---|
| Temperature | 4–6°C | 95 | 92 |
| Solvent | Ethanol | 97 | 90 |
| NaBH₄ Equivalents | 1.2 | 93 | 91 |
Biocatalytic Asymmetric Reduction
Ketoreductase-Mediated Transformation
Recent advances utilize ketoreductases (KREDs) to enantioselectively reduce 2-acetyl-3-methylthiophene to the (S)-enantiomer of this compound. For example, KRED137 from Saccharomyces cerevisiae achieves >99% conversion at 30°C in a triethanolamine buffer (pH 7.0) with 100–150 mg/mL substrate. Co-factor regeneration systems employing glucose dehydrogenase (GDH102) and NADPH sustain the reaction stoichiometry, reducing enzyme loading costs by 40%.
Process Scalability
Industrial-scale trials demonstrate that continuous pH control (6.5–7.0) and substrate feeding strategies enhance volumetric productivity to 12 g/L/h. The biocatalytic route offers advantages over chemical methods, including reduced waste and compatibility with green solvents like ethyl acetate.
Table 2: Biocatalytic vs. Chemical Reduction
| Metric | Biocatalytic | Chemical |
|---|---|---|
| Temperature | 30°C | 4–6°C |
| Solvent | Aqueous buffer | Ethanol |
| Conversion (%) | >99 | 95 |
| e.e. (%) | >99 | 90–92 |
Mannich Reaction and Reductive Amination
Catalytic Hydrogenation
Palladium on carbon (Pd/C) under hydrogen gas (1–3 atm) reduces 2-acetyl-3-methylthiophene at 25°C, achieving 88% yield. However, over-reduction to the alkane is a risk, necessitating precise control of reaction time and hydrogen pressure.
Emerging Methodologies
Rhodium-Catalyzed Conjugate Addition
A Λ-RhS-catalyzed conjugate addition of imidazopyridines to α,β-unsaturated ketones has been reported for chiral alcohol synthesis. Adapting this protocol, 2-(3-Methyl-2-thienyl)-2-propanone could react with organozinc reagents to form tertiary alcohols, though this remains theoretical for the target compound.
Phytochemical Extraction Insights
While unrelated directly, phytochemical datasets highlight the utility of FTIR and GC-MS for characterizing thiophene derivatives. For example, cyclohexane trimethyl derivatives and linalool analogs provide structural benchmarks for verifying this compound’s purity.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-2-thienyl)-2-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or sulfuric acid (H2SO4) can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of 2-(3-Methyl-2-thienyl)-2-propanone.
Reduction: Formation of various alcohol derivatives.
Substitution: Introduction of halogens or other functional groups on the thiophene ring.
Scientific Research Applications
2-(3-Methyl-2-thienyl)-2-propanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(3-Methyl-2-thienyl)-2-propanol exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The thiophene ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 2-(3-Methyl-2-thienyl)-2-propanol with analogous compounds, focusing on molecular features, functional groups, and inferred properties:
Notes:
- Thienyl vs.
- Amino vs. Hydroxyl Groups: Amino-substituted analogs like a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol exhibit higher water solubility and pharmacological activity compared to hydroxylated derivatives due to hydrogen-bonding capabilities .
Key Research Findings
Structural Analogues: Thienyl-containing compounds such as 1-(2-furyl)-3-(3-methyl-2-thienyl)-propenone demonstrate robust intermolecular interactions (e.g., van der Waals forces, π-π stacking), which are critical for crystal engineering and drug design .
Reactivity Trends: Secondary alcohols like this compound are less reactive in nucleophilic substitutions compared to primary alcohols but more reactive than tertiary alcohols, as evidenced by their intermediate response in Lucas tests .
Biological Relevance: Amino-alcohol derivatives (e.g., Betaxolol) highlight the importance of substituent choice in modulating pharmacokinetics. The thienyl group may confer unique binding affinities in receptor-targeted applications .
Biological Activity
2-(3-Methyl-2-thienyl)-2-propanol is an organic compound that has garnered attention for its potential biological activities, particularly its antimicrobial and antifungal properties. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy, and applications in various fields.
The compound, with the molecular formula , features a thienyl group that contributes to its unique reactivity and biological interactions. It can undergo various chemical reactions, including oxidation and substitution, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The thienyl moiety can modulate enzyme activity, potentially inhibiting microbial growth. This mechanism is essential for its antimicrobial effects, as it may disrupt cellular processes in target organisms.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound against various pathogens. The compound has shown promising results in inhibiting both bacterial and fungal growth.
Efficacy Against Bacteria
In a study assessing the antimicrobial efficacy of various compounds, this compound exhibited significant inhibitory effects against common bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These results indicate that the compound possesses considerable antibacterial and antifungal properties, making it a candidate for further pharmacological development.
Antifungal Activity
The antifungal properties of this compound were evaluated in vitro against various fungal species. Studies suggest that the compound inhibits fungal growth effectively, with a notable effect on Candida species. The observed antifungal activity may be linked to the disruption of cell membrane integrity or interference with metabolic pathways.
Case Studies
Several case studies have highlighted the potential applications of this compound in medicine and agriculture:
- Pharmaceutical Development : A study focused on synthesizing derivatives of this compound for use as potential antimicrobial agents. The derivatives showed enhanced activity compared to the parent compound, indicating a pathway for developing new antibiotics.
- Agricultural Applications : Research has explored the use of this compound as a natural pesticide due to its efficacy against plant pathogens. Field trials demonstrated reduced disease incidence in crops treated with formulations containing this compound.
Safety and Toxicology
While promising, the safety profile of this compound must be considered. Toxicological assessments indicate that the compound does not exhibit significant mutagenic or genotoxic effects at therapeutic doses. However, further studies are required to establish comprehensive safety guidelines for its use in clinical and agricultural settings.
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Yield (%) | Key Conditions | Challenges |
|---|---|---|---|
| Grignard Reaction | 60–75 | THF, 0–5°C, slow acetone addition | Sensitivity to moisture, side products |
| Multi-Step Sulfonation | 40–55 | DMAP catalyst, reflux in DCM | Purification of sulfonated intermediates |
Advanced: How do steric and electronic effects of the 3-methylthienyl group influence reactivity in substitution reactions?
Answer:
The 3-methylthienyl group introduces steric hindrance near the hydroxyl-bearing carbon, reducing nucleophilic attack rates compared to less hindered analogs (e.g., phenyl or fluorophenyl derivatives). Electronically, the thienyl sulfur’s lone pairs enhance resonance stabilization of transition states, favoring electrophilic substitutions at the β-position. For example, notes that fluorophenyl analogs exhibit faster oxidation due to fluorine’s electronegativity, whereas the methyl-thienyl group prioritizes stability over reactivity .
Q. Key Methodological Considerations :
- Kinetic Studies : Use NMR or HPLC to monitor reaction progress and identify intermediates.
- Computational Modeling : DFT calculations can predict regioselectivity by analyzing electron density maps .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy : H and C NMR identify structural features (e.g., methyl groups at δ 1.2–1.5 ppm, thienyl protons at δ 6.5–7.2 ppm). 2D NMR (COSY, HSQC) resolves coupling patterns .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 184.08) and fragmentation pathways.
- TLC/HPLC : Monitor synthesis purity using silica gel TLC (hexane:EtOAc 7:3) or reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
Advanced: How can conflicting data on regioselectivity in substitution reactions be resolved?
Answer:
Conflicting data often arise from competing reaction pathways (e.g., SN1 vs. SN2 mechanisms). Strategies include:
- Isotopic Labeling : Use O-labeled substrates to track oxygen migration during substitution.
- Solvent Polarity Screening : Polar aprotic solvents (e.g., DMF) favor SN2, while polar protic solvents (e.g., ethanol) stabilize carbocations in SN1 .
- Cross-Validation : Combine HPLC-MS with F NMR (if fluorinated analogs are used) to differentiate products .
Example : observed conflicting sulfonation regioselectivity in chlorophenyl analogs, resolved by adjusting reaction pH to 7–8 to suppress side-product formation .
Basic: How does the thienyl substituent affect the compound’s physicochemical properties?
Answer:
- Solubility : The hydrophobic thienyl group reduces aqueous solubility compared to hydroxyl-rich analogs. Solubility in DMSO or ethanol is preferred for biological assays .
- Stability : The conjugated thiophene ring enhances UV stability but increases susceptibility to oxidative degradation. Storage under inert atmosphere (N) at 4°C is recommended .
Q. Table 2: Physicochemical Comparison with Analogs
| Compound | logP | Aqueous Solubility (mg/mL) | Stability (t in light) |
|---|---|---|---|
| This compound | 2.8 | 0.12 | 48 hours |
| 2-Phenyl-2-propanol | 2.1 | 0.45 | >72 hours |
Advanced: What strategies optimize yields in multi-step syntheses of this compound?
Answer:
- Intermediate Purification : Use flash chromatography after each step to remove by-products (e.g., unreacted thienyl precursors).
- Catalyst Optimization : reports a 20% yield increase in sulfonated intermediates using DMAP (4-dimethylaminopyridine) as a catalyst .
- Reaction Monitoring : In-line IR spectroscopy tracks key functional groups (e.g., hydroxyl at 3400 cm) to terminate reactions at optimal conversion .
Case Study : A three-step synthesis achieved 52% overall yield by employing Boc-protection of the hydroxyl group before sulfonation, minimizing side reactions .
Basic: What safety precautions are necessary when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats due to potential skin/eye irritation.
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile by-products (e.g., SO in sulfonation steps) .
- Waste Disposal : Neutralize acidic/basic residues before disposal in designated halogenated waste containers .
Advanced: How does the compound interact with biological targets, and what assays validate these interactions?
Answer:
Preliminary studies on analogs suggest interactions with G-protein-coupled receptors (GPCRs) or enzymatic active sites via hydrogen bonding (hydroxyl group) and π-π stacking (thienyl ring). Methodologies include:
- Surface Plasmon Resonance (SPR) : Measures binding affinity (K) in real-time.
- Enzymatic Assays : Monitor inhibition kinetics (e.g., IC) using fluorogenic substrates .
Example : highlights trifluoromethyl-propanol analogs acting as enzyme inhibitors, validated via Michaelis-Menten kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
